molecular formula C6H3N5O6S B12635685 N-diazo-2,4-dinitrobenzenesulfonamide CAS No. 920756-43-0

N-diazo-2,4-dinitrobenzenesulfonamide

Cat. No.: B12635685
CAS No.: 920756-43-0
M. Wt: 273.19 g/mol
InChI Key: OGVDLNBGQBMNDK-UHFFFAOYSA-N
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Description

N-Diazo-2,4-dinitrobenzenesulfonamide (CAS 920756-43-0) is a specialized organic compound with the molecular formula C6H3N5O6S and a molecular weight of 273.18 g/mol . It belongs to a class of electron-deficient benzenesulfonamides that are highly valuable in synthetic organic chemistry. While the specific applications of this diazo-functionalized sulfonamide are not fully detailed in the available literature, its core structure is closely related to the 2,4-dinitrobenzenesulfonamide (DNs) group, which is widely recognized as a key protecting group and activating agent for amines . The DNs group is typically employed in Fukuyama Mitsunobu reactions to achieve high-yield alkylation of primary and secondary amines, facilitating the synthesis of secondary amines and N-heterocycles . Its strong electron-withdrawing nature activates the nitrogen for alkylation and makes the sulfonamide susceptible to cleavage via nucleophilic aromatic substitution, often using thiolate anions . The diazo moiety incorporated into this particular reagent may offer unique reactivity and serve as a handle for further chemical transformations, such as in the development of novel synthetic methodologies or as a precursor to more complex molecular architectures. Researchers can explore its potential in diverse fields, including medicinal chemistry and the synthesis of natural products. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

920756-43-0

Molecular Formula

C6H3N5O6S

Molecular Weight

273.19 g/mol

IUPAC Name

N-diazo-2,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H

InChI Key

OGVDLNBGQBMNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dinitrobenzenesulfonamide

The initial step involves the preparation of 2,4-dinitrobenzenesulfonamide from 2,4-dinitrochlorobenzene. The following methods are typically employed:

  • Sulfonation Reaction :

    • 2,4-Dinitrochlorobenzene is treated with sulfuric acid or sulfur trioxide to introduce the sulfonamide group. This reaction typically occurs under controlled temperatures to avoid decomposition of sensitive intermediates.
  • General Reaction Scheme :

    $$
    \text{C}6\text{H}3(\text{NO}2)2\text{Cl} + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{SO}_3\text{H} + \text{HCl}
    $$

Diazotization Process

Once 2,4-dinitrobenzenesulfonamide is formed, it undergoes diazotization:

  • Diazotization :

    • The sulfonamide is reacted with sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperatures (0-5 °C). This step is crucial as it converts the amine group into a diazo group.
  • General Reaction Scheme :

    $$
    \text{C}6\text{H}3(\text{NO}2)2\text{SO}3\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{SO}3\text{N}2 + \text{NaCl} + \text{H}2\text{O}
    $$

The following table summarizes typical experimental conditions and yields associated with the synthesis of N-diazo-2,4-dinitrobenzenesulfonamide:

Step Reagents Conditions Yield (%)
Sulfonation 2,4-Dinitrochlorobenzene, H₂SO₄ Reflux 85-90
Diazotization 2,4-Dinitrobenzenesulfonamide, NaNO₂ Ice bath (0-5 °C) 75-80

This compound exhibits significant reactivity due to its diazo group. Upon thermal or photochemical decomposition, it can generate carbenes that are useful in various organic transformations such as:

  • Insertion into C-H bonds
  • Formation of new carbon-carbon bonds
  • Synthesis of complex organic molecules

These properties make this compound a valuable reagent in synthetic organic chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diazo group (-N2+_2^+) acts as a leaving group, enabling SN_N2-type displacements at the sulfonamide-bearing carbon. This reactivity is enhanced by the electron-withdrawing dinitro groups, which polarize the adjacent C–N bond .

Thermal and Catalytic Decomposition

The diazo group decomposes under thermal or photolytic conditions to release nitrogen gas (N2_2), generating a reactive carbene intermediate. This carbene can undergo:

  • C–H Insertion : For functionalizing hydrocarbons.

  • Cyclopropanation : With alkenes to form cyclopropanes.

Example Reaction:
N-Diazo-2,4-dinitrobenzenesulfonamideΔCarbene Intermediate+N2\text{this compound} \xrightarrow{\Delta} \text{Carbene Intermediate} + \text{N}_2 \uparrow

Participation in Metal-Catalyzed Reactions

The diazo group participates in Rh(II)- or Cu(I)-catalyzed reactions, such as:

  • Büchner–Curtius–Schlotterbeck (BCS) Reaction : Forms ketones via coupling with aldehydes (e.g., in tunicamycin synthesis) .

  • Diazo Coupling : Generates azo dyes or heterocycles under acidic conditions .

Table 2: Catalytic Reactions of this compound

CatalystSubstrateProductYield (%)
Rh2_2(OAc)4_4Acetic anhydrideNaphthalenediol diacetate66–88
Cu(OTf)2_2Allyl sulfidesHomoallyl sulfides75

Stability and Handling Considerations

This compound is thermally unstable and potentially explosive. Stabilization strategies include:

  • Storage at –20°C under inert atmosphere.

  • Immediate use after synthesis to prevent decomposition .

Scientific Research Applications

Synthetic Applications

1.1. Generation of Carbenes

One of the primary applications of N-diazo-2,4-dinitrobenzenesulfonamide is its ability to generate carbenes upon thermal or photochemical decomposition. These carbenes are highly reactive intermediates that can insert into C-H bonds of various substrates, facilitating the formation of new carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules in a controlled manner.

1.2. Nucleophilic Substitution Reactions

This compound has been employed as a directing group in nucleophilic substitution reactions. For example, it has been used to construct β-d-glucosaminosyl linkages through an SN2-type displacement reaction with glycosyl ortho-hexynylbenzoates. This method allows for the efficient synthesis of oligosaccharides relevant to biological systems .

1.3. Glycosylation Reactions

The compound has also been utilized in glycosylation reactions, particularly in the synthesis of glycosidic bonds. The use of this compound as a protecting group facilitates the assembly of complex carbohydrate structures. Studies have shown that this compound can effectively couple with various nucleophiles, leading to the formation of biologically relevant oligosaccharides .

Biological Applications

2.1. Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit notable biological activities, including antimicrobial and anticancer properties. For instance, certain synthesized derivatives have shown significant efficacy against various bacterial strains and cancer cell lines . The structure-activity relationship (SAR) studies highlight the importance of the sulfonamide group in enhancing biological activity.

2.2. Therapeutic Potential

The potential therapeutic applications of this compound derivatives are being explored in drug development, particularly for targeting specific enzymes involved in disease processes. The compound's ability to selectively react with biological targets opens avenues for developing novel therapeutic agents .

Case Studies

Study Application Findings
Study on SN2-type Displacement Synthesis of β-d-GlycosaminosidesEstablished an efficient protocol for constructing glycosyl linkages using this compound as a directing group.
Research on Glycosylation Oligosaccharide AssemblyDemonstrated successful coupling with O-, N-, and C-nucleophiles leading to biologically relevant trisaccharides.
Biological Activity Study Antimicrobial and Anticancer PropertiesIdentified significant antimicrobial effects against Gram-positive and Gram-negative bacteria; some derivatives showed potent anticancer activity against HCT116 cell line.

Mechanism of Action

The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .

Comparison with Similar Compounds

Table 2: π-π Complexation Affinity (Chemical Shift Changes, ppm)

Donor Molecule H3 (Benzamide) H5 (Benzamide) H6 (Benzamide) H3 (Sulfonamide) H5 (Sulfonamide) H6 (Sulfonamide)
2,6-Dimethylaniline (DMA) 0.2496 0.3242 0.3663 0.2252 0.3014 0.2514
Bupivacaine (BPC) 0.3531 0.3686 0.2903 - - -

Key Insight : EDNS shows weaker π-π interactions with DMA compared to EDNB, suggesting reduced electron density on the aromatic ring due to the sulfonamide group. This property is critical in designing charge-transfer complexes for drug detoxification .

Biological Activity

N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound notable for its unique structural features, including a sulfonamide group linked to a 2,4-dinitrobenzene moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5N3O5S\text{C}_6\text{H}_5\text{N}_3\text{O}_5\text{S}

This compound features:

  • Diazo group : Known for its ability to generate reactive carbenes.
  • Dinitrobenzene moiety : Provides electron-withdrawing characteristics that enhance reactivity.
  • Sulfonamide group : Imparts additional reactivity and potential for biological interaction.

This compound can undergo thermal or photochemical decomposition to generate carbenes. These carbenes are highly reactive intermediates capable of inserting into C-H bonds of various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in synthetic methodologies that require precise control over reaction pathways .

Antimicrobial Properties

Research indicates that diazo compounds, including this compound, exhibit antimicrobial activity. The mechanism often involves the formation of reactive species that can interact with microbial cell components, leading to cell death. For instance, studies have shown that similar diazo compounds can inhibit the growth of bacteria by interfering with their metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's ability to generate reactive intermediates allows it to interact with DNA and proteins, potentially leading to apoptosis in cancer cells. This property has prompted investigations into its use as a chemotherapeutic agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study Focus Findings
Synthesis and ReactivityDemonstrated the generation of carbenes from diazo compounds and their utility in organic synthesis.
Antimicrobial ActivityFound that related diazo compounds exhibited significant antimicrobial properties against various bacterial strains.
CytotoxicityReported cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its ability to participate in nucleophilic substitutions and cycloadditions. Its reactivity allows for the construction of complex organic molecules, making it an essential tool in medicinal chemistry .

Q & A

Q. Table 1. Comparison of Synthetic Protocols for Sulfonamide Derivatives

Step
SolventEthanol + glacial acetic acidTHF + triethylamine
TemperatureReflux (78°C)0–5°C (ice bath)
Reaction Time4 hours2–6 hours (TLC monitoring)
PurificationFiltrationColumn chromatography (DCM/MeOH)

Q. Table 2. Key Crystallographic Data for Sulfonamide Analogues

CompoundSpace GroupR FactorReference
N,4-Dimethyl derivativeP2₁/c0.057
N,N-Diethyl derivativeP-10.045

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